Cas no 131515-31-6 (2-(Bicyclo1.1.1pentan-1-yl)acetic acid)

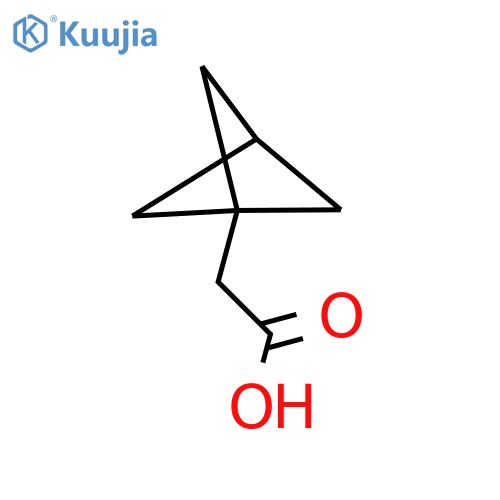

131515-31-6 structure

商品名:2-(Bicyclo1.1.1pentan-1-yl)acetic acid

CAS番号:131515-31-6

MF:C7H10O2

メガワット:126.153102397919

MDL:MFCD19229645

CID:4583619

PubChem ID:14906657

2-(Bicyclo1.1.1pentan-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Bicyclo[1.1.1]pentan-1-yl)aceticacid

- Bicyclo[1.1.1]pentane-1-acetic acid

- 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

- Bicyclo[1.1.1]pentane-1-aceticacid

- Bicyclo[1.1.1]pent-1-ylacetic acid

- SB13432

- 2-(1-bicyclo[1.1.1]pentanyl)acetic acid

- 2-(3-bicyclo[1.1.1]pentanyl)acetic acid

- 2-(Bicyclo1.1.1pentan-1-yl)acetic acid

-

- MDL: MFCD19229645

- インチ: 1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9)

- InChIKey: ZXUMFNBFVORNQL-UHFFFAOYSA-N

- ほほえんだ: OC(CC12CC(C1)C2)=O

計算された属性

- せいみつぶんしりょう: 126.068079557 g/mol

- どういたいしつりょう: 126.068079557 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 126.15

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-(Bicyclo1.1.1pentan-1-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173156-0.1g |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95% | 0.1g |

$476.0 | 2023-09-20 | |

| Enamine | EN300-173156-2.5g |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95% | 2.5g |

$2688.0 | 2023-09-20 | |

| TRC | B425828-1mg |

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid |

131515-31-6 | 1mg |

45.00 | 2021-08-17 | ||

| TRC | B425828-100mg |

2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid |

131515-31-6 | 100mg |

$ 1183.00 | 2023-04-18 | ||

| Enamine | EN300-173156-0.05g |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95% | 0.05g |

$319.0 | 2023-09-20 | |

| Enamine | EN300-173156-0.25g |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95% | 0.25g |

$679.0 | 2023-09-20 | |

| Enamine | EN300-173156-1000mg |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95.0% | 1g |

$1371.0 | 2022-10-09 | |

| TRC | B425828-2mg |

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid |

131515-31-6 | 2mg |

90.00 | 2021-08-17 | ||

| Enamine | \nEN300-173156-5000mg |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95.0% | 5g |

$3977.0 | 2022-10-09 | |

| Enamine | EN300-173156-50mg |

2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |

131515-31-6 | 95.0% | 50mg |

$319.0 | 2022-10-09 |

2-(Bicyclo1.1.1pentan-1-yl)acetic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

131515-31-6 (2-(Bicyclo1.1.1pentan-1-yl)acetic acid) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131515-31-6)2-(Bicyclo1.1.1pentan-1-yl)acetic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):278/953